molecular formula C13H14BrN3O2S B8473679 n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide

n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide

Katalognummer: B8473679
Molekulargewicht: 356.24 g/mol
InChI-Schlüssel: KTHVHPPOTKBQGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, a phenylmethyl group, and a methanesulfonamide group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide typically involves multiple steps, including the bromination of a pyridine derivative, followed by the introduction of the phenylmethyl group and the methanesulfonamide group. Common reagents used in these reactions include bromine, phenylmethylamine, and methanesulfonyl chloride. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Wirkmechanismus

The mechanism of action of n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other brominated pyridine derivatives and methanesulfonamide-containing molecules. Examples include:

Uniqueness

n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H14BrN3O2S

Molekulargewicht

356.24 g/mol

IUPAC-Name

N-[2-(benzylamino)-5-bromopyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C13H14BrN3O2S/c1-20(18,19)17-12-7-11(14)9-16-13(12)15-8-10-5-3-2-4-6-10/h2-7,9,17H,8H2,1H3,(H,15,16)

InChI-Schlüssel

KTHVHPPOTKBQGF-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)Br)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.